molecular formula C24H20BrN3O B2821782 4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-(2-bromophenyl)pyrrolidin-2-one CAS No. 847396-27-4

4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-(2-bromophenyl)pyrrolidin-2-one

Cat. No.: B2821782
CAS No.: 847396-27-4
M. Wt: 446.348
InChI Key: NUYOWXYODLMKGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-Benzyl-1H-1,3-benzodiazol-2-yl)-1-(2-bromophenyl)pyrrolidin-2-one is a heterocyclic compound featuring a benzimidazole core fused with a pyrrolidin-2-one (γ-lactam) ring. The benzimidazole moiety is substituted at the 1-position with a benzyl group, while the pyrrolidinone ring is linked to a 2-bromophenyl group at the 1-position. This structure combines aromatic, halogenated, and lactam functionalities, making it a candidate for diverse applications in medicinal chemistry and materials science.

The pyrrolidinone ring introduces a polar lactam group, which could facilitate hydrogen bonding. Structural studies of this compound and its analogs likely employ crystallographic refinement tools like SHELXL .

Properties

IUPAC Name

4-(1-benzylbenzimidazol-2-yl)-1-(2-bromophenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20BrN3O/c25-19-10-4-6-12-21(19)27-16-18(14-23(27)29)24-26-20-11-5-7-13-22(20)28(24)15-17-8-2-1-3-9-17/h1-13,18H,14-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUYOWXYODLMKGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2Br)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-(2-bromophenyl)pyrrolidin-2-one typically involves multi-step organic reactions. One common method includes:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with benzaldehyde under acidic conditions.

    Benzylation: The benzimidazole is then benzylated using benzyl chloride in the presence of a base such as potassium carbonate.

    Pyrrolidinone Formation: The benzylated benzimidazole is reacted with 2-bromobenzoyl chloride to form the desired pyrrolidinone ring through a cyclization reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-(2-bromophenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the benzimidazole or pyrrolidinone rings.

    Reduction: Reduced forms of the benzimidazole or pyrrolidinone rings.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or oncological pathways.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.

    Industrial Applications: It may find use in the development of new materials or as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of 4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-(2-bromophenyl)pyrrolidin-2-one is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The benzimidazole moiety is known to bind to various biological targets, potentially inhibiting or modulating their activity. The bromophenyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

1-(2-Bromophenyl)-4-[1-(2-Methylallyl)-1H-Benzimidazol-2-yl]Pyrrolidin-2-One (MFCD05713447)

  • Substituent : 2-Methylallyl replaces benzyl.
  • The allyl group’s unsaturated bond may alter electronic interactions.
  • Hypothesized Properties : Enhanced solubility but reduced lipophilicity compared to the benzyl analog.

4-(1-Butyl-1H-Benzimidazol-2-yl)-1-(3-Chloro-2-Methylphenyl)Pyrrolidin-2-One (847394-50-7)

  • Substituent : Butyl replaces benzyl; phenyl ring has 3-chloro-2-methyl.
  • The chloro and methyl groups introduce steric hindrance and electron-withdrawing effects.
  • Hypothesized Properties : Higher logP than the target compound, with possible improved bioavailability but faster hepatic clearance.

4-[1-(2-Fluorobenzyl)-1H-Benzimidazol-2-yl]-1-(3-Methylphenyl)Pyrrolidin-2-One (MFCD04187364)

  • Substituent : 2-Fluorobenzyl replaces benzyl; phenyl ring has 3-methyl.
  • Structural Impact : Fluorine’s electronegativity may enhance dipole interactions or hydrogen bonding. The methyl group increases hydrophobicity.
  • Hypothesized Properties : Improved target binding affinity due to fluorine’s electronic effects, but reduced solubility.

Substituent Variations on the Phenyl Ring

1-(4-Butylphenyl)-4-{1-[2-Oxo-2-(Piperidin-1-yl)Ethyl]-1H-Benzimidazol-2-yl}Pyrrolidin-2-One (943101-67-5)

  • Substituent : 4-Butylphenyl replaces 2-bromophenyl; piperidinyl-ethyl chain on benzimidazole.
  • Structural Impact : The bulky 4-butylphenyl and piperidinyl groups increase molecular weight (MW ≈ 460 g/mol) and basicity.
  • Hypothesized Properties : Extended half-life due to reduced clearance but lower solubility.

1-(4-Fluorophenyl)Methyl-4-{1-[2-(4-Methylphenoxy)Ethyl]-1H-1,3-Benzodiazol-2-yl}Pyrrolidin-2-One (915189-16-1)

  • Substituent: 4-Fluorophenylmethyl replaces benzyl; phenoxyethyl chain on benzimidazole.
  • Structural Impact: Fluorine enhances electronic interactions; the phenoxyethyl chain introduces ether oxygen for hydrogen bonding.
  • Hypothesized Properties : Balanced lipophilicity (MW = 443.5 g/mol) with improved solubility via ether oxygen.

Table: Comparative Analysis of Structural Analogs

Compound Identifier Benzimidazole Substituent Phenyl Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound Benzyl 2-Bromophenyl C23H19BrN3O ~453.3 (calculated) Halogen bonding, high lipophilicity
MFCD05713447 2-Methylallyl 2-Bromophenyl C23H23BrN3O 461.3 Reduced steric bulk, increased flexibility
847394-50-7 Butyl 3-Chloro-2-methylphenyl C23H25ClN3O 408.9 High logP, metabolic liability
MFCD04187364 2-Fluorobenzyl 3-Methylphenyl C26H23FN3O 428.5 Fluorine-enhanced binding, moderate solubility
943101-67-5 Piperidinyl-ethyl 4-Butylphenyl C29H36N4O2 472.6 High MW, extended half-life
915189-16-1 Phenoxyethyl 4-Fluorophenylmethyl C27H26FN3O2 443.5 Ether oxygen for solubility, fluorophilicity

Key Findings and Implications

Benzyl vs. Alkyl Substituents : The benzyl group in the target compound provides optimal lipophilicity for membrane permeability, while alkyl chains (e.g., butyl) may compromise metabolic stability .

Halogen Effects : Bromine in the target compound supports halogen bonding, whereas fluorine in analogs enhances electronic interactions without significant steric effects .

Polar Groups : Ether or piperidinyl groups improve solubility but may reduce bioavailability due to increased polarity .

This comparative analysis underscores the importance of substituent selection in tuning molecular properties for targeted applications. Further experimental studies are warranted to validate these hypotheses.

Biological Activity

The compound 4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-(2-bromophenyl)pyrrolidin-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure

The molecular formula of the compound is C20H18BrN3OC_{20}H_{18}BrN_{3}O. The structure features a pyrrolidinone core linked to a benzodiazole and a bromophenyl moiety, which are crucial for its biological activity.

Research indicates that compounds containing benzodiazole and pyrrolidinone structures often exhibit various biological activities, including:

  • Anticancer Activity : Compounds similar to this structure have been shown to inhibit tumor growth through various mechanisms, including modulation of signaling pathways such as mTORC1, which is critical in cell growth and proliferation .
  • Autophagy Modulation : Studies have demonstrated that certain derivatives can disrupt autophagic flux by inhibiting mTORC1 activity, leading to increased autophagy under specific conditions. This suggests potential use in cancer therapy by targeting metabolic stress in tumors .

Antiproliferative Activity

A study focused on related compounds showed significant antiproliferative effects in various cancer cell lines. For instance:

  • MIA PaCa-2 Cells : The compound exhibited submicromolar antiproliferative activity, indicating strong potential as an anticancer agent .

Structure-Activity Relationship (SAR)

Preliminary SAR studies suggest that modifications to the benzodiazole and pyrrolidinone units can enhance biological activity. For example:

  • Bromination : The presence of the bromine atom in the 2-position of the phenyl ring has been associated with increased potency against cancer cell lines .

Case Studies

Recent studies have highlighted the effectiveness of similar compounds in clinical settings:

  • Study on mTORC1 Inhibition : Compounds structurally related to this compound reduced mTORC1 activity significantly in treated cells, suggesting a mechanism for their anticancer effects .
  • Autophagy Induction : Research indicated that these compounds could increase basal autophagy while impairing autophagic flux under nutrient-replete conditions, which may be beneficial in targeting cancer cells under metabolic stress .

Data Summary

Biological Activity Mechanism Study Reference
AntiproliferativeInhibition of mTORC1
Autophagy ModulationDisruption of autophagic flux
Potential Antineoplastic AgentTargeting metabolic stress in tumors

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.